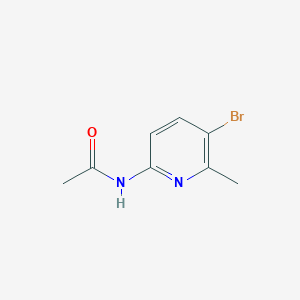

2-Acetylamino-5-bromo-6-methylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of AABMP and its derivatives involves multiple steps. These include diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, starting from raw materials like 2-amino6-methylpyridine. This synthesis process is characterized by specific reaction conditions that significantly influence the yield, which can reach up to 34.6% (Xu Liang, 2010).

Molecular Structure Analysis

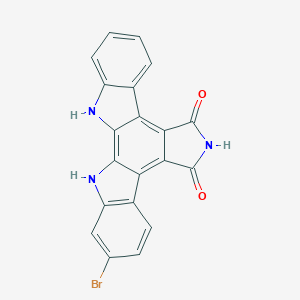

The molecular structure of AABMP has been extensively studied using vibrational spectroscopic methods and molecular docking analysis. Conformational analysis and molecular docking indicate that AABMP could potentially act as an inhibitor against lung cancer. The structure is also characterized by shifts in vibrational frequencies, such as CH stretching and CH3 stretching, and a red shift in the C=O stretching vibrational frequency (S. Premkumar et al., 2016).

Chemical Reactions and Properties

AABMP undergoes various chemical reactions, which are pivotal in its application in pharmaceuticals and chemical synthesis. For example, the conversion of bromine atoms in brominated pyridines is a key reaction in the synthesis of various derivatives (H. J. Hertog et al., 1948).

Physical Properties Analysis

The physical properties of AABMP have been explored through studies on its crystal and molecular structure. These studies provide insights into the planarity of the heterocyclic ring, the conformations of substituents, and the bond angles at the ring, which are crucial for understanding its reactivity and interaction with other molecules (F. V. Remoortere et al., 1971).

Chemical Properties Analysis

The chemical properties of AABMP include its reactivity in various organic reactions and its potential as a pharmaceutical intermediate. Studies on the formation of various derivatives of AABMP illustrate the compound's versatility in organic synthesis and its relevance in the development of new chemical entities (Jianqiang Huo et al., 2011).

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Molecular Docking :

- Conformational analysis, molecular docking, and vibrational spectral analysis of 2-acetylamino-5-bromo-6-methylpyridine were conducted.

- It demonstrated shifts in vibrational modes and frequencies, indicating potential bioactivity.

- The molecule showed potential as an inhibitor against lung cancer (Premkumar et al., 2016).

Synthesis of Derivatives and Reactivity Studies :

- Studies on the preparation of derivatives like 3-acetylamino-5-ethoxypyridine from dibromopyridines were conducted, contributing to knowledge on the reactivity of bromine atoms in brominated pyridines (Hertog, Falter, & Linde, 1948).

- Synthesis of 6-substituted 2-(N-acetylamino)pyridines via cyclization of oxime derivatives was explored, contributing to the field of organic synthesis (Vijn, Arts, Maas, & Castelijns, 1993).

Supramolecular Self-assembly Studies :

- The water-assisted supramolecular structures of derivatives like 2-acetylamino-6-methylpyridine-1-oxide were determined, providing insights into novel hydrogen bond motifs in supramolecular chemistry (Goswami, Ghosh, & Mukherjee, 2000).

Synthesis for Medicinal Applications :

- Various studies focused on the synthesis of derivatives for potential medicinal applications, such as investigating the anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives (Ahmad et al., 2017).

- Other studies explored the synthesis and antimicrobial testing of thiopyridines, thienopyridines, and related compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2003).

Analytical Chemistry Applications :

- A high-performance liquid chromatography-ultraviolet spectrometry method was developed for determining 2-amino-6-methylpyridine in fermentation broth, illustrating its application in analytical chemistry (Shi Nan, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Acetylamino-5-bromo-6-methylpyridine, also known as N-(5-bromo-6-methylpyridin-2-yl)acetamide, primarily targets specific enzymes or receptors involved in cellular signaling pathways. The exact primary targets can vary depending on the context of its use, but it is often associated with kinase inhibition, particularly p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress signaling .

Mode of Action

The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. For instance, when targeting p38α MAPK, 2-Acetylamino-5-bromo-6-methylpyridine competes with ATP for binding to the kinase’s active site. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to inflammatory responses .

Biochemical Pathways

By inhibiting p38α MAPK, 2-Acetylamino-5-bromo-6-methylpyridine disrupts several key biochemical pathways. This kinase is involved in the regulation of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α MAPK leads to reduced production of these cytokines, thereby modulating inflammatory responses. Additionally, this inhibition can affect other pathways related to cell differentiation, apoptosis, and stress responses .

Pharmacokinetics

The pharmacokinetics of 2-Acetylamino-5-bromo-6-methylpyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target enzymes are highly expressed. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The bioavailability of the compound can be influenced by factors such as its solubility and the presence of metabolic enzymes .

Result of Action

At the molecular level, the inhibition of p38α MAPK by 2-Acetylamino-5-bromo-6-methylpyridine results in decreased phosphorylation of downstream targets, leading to reduced inflammatory signaling. At the cellular level, this translates to lower levels of pro-inflammatory cytokines and a dampened inflammatory response. This can be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or psoriasis .

Action Environment

The efficacy and stability of 2-Acetylamino-5-bromo-6-methylpyridine can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other chemicals can affect its stability and solubility. In biological systems, factors such as enzyme expression levels, the presence of competing substrates, and the overall metabolic state of the organism can impact the compound’s action. Ensuring optimal conditions for stability and bioavailability is crucial for maximizing its therapeutic potential .

Propiedades

IUPAC Name |

N-(5-bromo-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBWQGWJCPCZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359270 | |

| Record name | N-(5-Bromo-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-bromo-6-methylpyridine | |

CAS RN |

142404-84-0 | |

| Record name | N-(5-Bromo-6-methyl-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142404-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)